
Ac-Val-Asp-Val-Ala-Asp-AFC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-Val-Asp-Val-Ala-Asp-AFC is a fluorogenic substrate used primarily for detecting the activity of caspases, which are cysteine proteases involved in apoptosis and inflammation. This compound is particularly useful in biochemical assays to measure caspase activity due to its ability to release a fluorescent signal upon cleavage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-Val-Asp-Val-Ala-Asp-AFC involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves:
Coupling: Each amino acid is activated and coupled to the growing peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The final product is purified using high-performance liquid chromatography (HPLC) to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Ac-Val-Asp-Val-Ala-Asp-AFC primarily undergoes enzymatic cleavage reactions. Caspases cleave the peptide bond at the aspartic acid residue, releasing the fluorescent 7-amino-4-trifluoromethylcoumarin (AFC) moiety.
Common Reagents and Conditions
Enzymes: Caspases (e.g., caspase-1, caspase-2)
Buffers: Phosphate-buffered saline (PBS), Tris-HCl buffer
Conditions: Optimal pH and temperature specific to the enzyme being studied
Major Products
The major product formed from the enzymatic cleavage of this compound is free AFC, which emits fluorescence upon excitation.
Scientific Research Applications
Ac-Val-Asp-Val-Ala-Asp-AFC is widely used in scientific research, particularly in the fields of:
Biochemistry: To study caspase activity and apoptosis pathways.
Cell Biology: To monitor cell death and inflammatory responses.
Medicine: To develop assays for diagnosing diseases involving apoptosis, such as cancer and neurodegenerative disorders.
Pharmaceutical Research: To screen for potential caspase inhibitors as therapeutic agents.
Mechanism of Action
Ac-Val-Asp-Val-Ala-Asp-AFC functions as a substrate for caspases. Upon recognition and binding by the enzyme, the peptide bond at the aspartic acid residue is cleaved, releasing the fluorescent AFC moiety. This fluorescence can be measured to quantify caspase activity. The molecular targets are the active sites of caspases, and the pathway involves the cleavage of the peptide substrate.
Comparison with Similar Compounds
Similar Compounds
Ac-Val-Ala-Asp-AFC: Another fluorogenic substrate for caspase-1.
Ac-Tyr-Val-Ala-Asp-AFC: Used for measuring caspase-1 and caspase-4 activity.
Ac-Trp-Glu-Ala-Asp-AMC: A fluorogenic substrate for caspase-1.
Uniqueness
Ac-Val-Asp-Val-Ala-Asp-AFC is unique due to its specific sequence, which makes it a suitable substrate for caspase-2. This specificity allows for more precise studies of caspase-2 activity and its role in apoptosis and inflammation.
Properties
CAS No. |
210344-94-8 |
|---|---|
Molecular Formula |
C33H41F3N6O12 |
Molecular Weight |
770.7 g/mol |
IUPAC Name |
3-[2-[[2-[[2-[(2-acetamido-3-methylbutanoyl)amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]propanoylamino]-4-oxo-4-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]butanoic acid |
InChI |
InChI=1S/C33H41F3N6O12/c1-13(2)26(38-16(6)43)32(53)41-21(12-24(46)47)30(51)42-27(14(3)4)31(52)37-15(5)28(49)40-20(11-23(44)45)29(50)39-17-7-8-18-19(33(34,35)36)10-25(48)54-22(18)9-17/h7-10,13-15,20-21,26-27H,11-12H2,1-6H3,(H,37,52)(H,38,43)(H,39,50)(H,40,49)(H,41,53)(H,42,51)(H,44,45)(H,46,47) |
InChI Key |
BKQMJQIAIFEZJR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![13-ethyl-17-ethynyl-17-hydroxy-11-methylidene-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name)](/img/structure/B13398661.png)
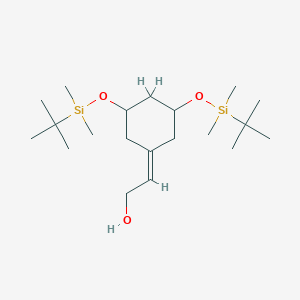
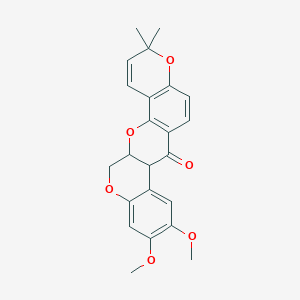
![Ethyl 2-[(2S)-2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido]acetate](/img/structure/B13398674.png)
![disodium;3-[(2E,4E,6E)-20-carboxy-10,11,35-trimethyl-32-oxidoperoxysulfanyl-8-(3-oxidoperoxysulfanylpropyl)-14,22-dioxo-8,9,15,21-tetraza-28-azoniatetracyclo[26.7.0.07,11.029,34]pentatriaconta-1(28),2,4,6,9,29(34),30,32-octaen-35-yl]propane-1-sulfonate](/img/structure/B13398683.png)
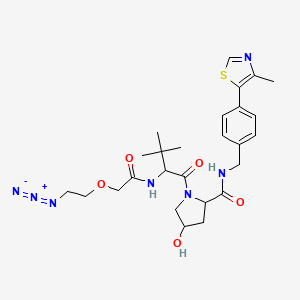
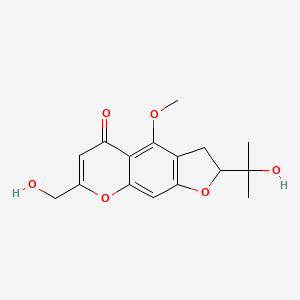

![Methyl 2-acetyloxy-2-[6-(furan-3-yl)-1,5,15,15-tetramethyl-8,14,17-trioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-11-en-16-yl]acetate](/img/structure/B13398707.png)
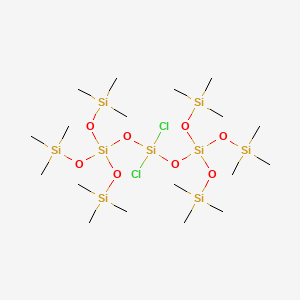

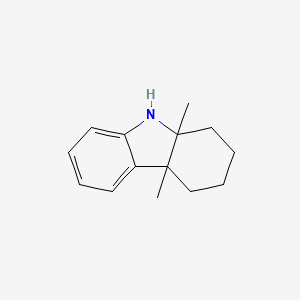
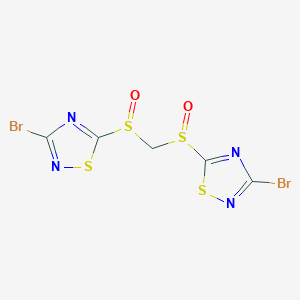
![N-[1,3-dihydroxy-1-(2-tridecylcyclopropen-1-yl)propan-2-yl]octanamide](/img/structure/B13398734.png)
